molecular formula C15H22N2O2 B2386463 N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide CAS No. 1421458-79-8

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide

Cat. No.: B2386463
CAS No.: 1421458-79-8
M. Wt: 262.353
InChI Key: UEZMTLHAKZSNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Methoxyethyl)piperidin-4-yl]benzamide is a benzamide derivative featuring a piperidine core substituted at the nitrogen atom with a 2-methoxyethyl group and at the 4-position with a benzamide moiety. Piperidine-based benzamides are frequently explored in medicinal chemistry due to their versatility in modulating biological targets, such as glycine transporters (), T-type calcium channels (), and enzymes like falcipain in parasitic diseases (). The 2-methoxyethyl group on the piperidine nitrogen likely enhances solubility compared to unsubstituted analogs (e.g., 2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride in ) .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZMTLHAKZSNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The residue is then purified by column chromatography using a solvent system such as ethyl acetate/hexane to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) protein and downstream target genes, leading to the promotion of apoptosis in tumor cells . The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Piperidine-Benzamide Derivatives

Compound Name & Identifier Piperidine Substituent Benzamide Substituent Molecular Weight (g/mol) Yield Biological Activity/Notes Reference
N-[1-(2-Methoxyethyl)piperidin-4-yl]benzamide (Target) 1-(2-Methoxyethyl) Unsubstituted phenyl ~305.35 (calculated) Not reported Inferred: Potential CNS or enzyme modulation
2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride None (piperidin-4-yl) 2-Methoxyphenyl 270.76 Not reported Research use; lacks solubility-enhancing 2-methoxyethyl group
2-Methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide (Compound 1, ) 4-Phenyl-1-(propylthio) 2-Methoxyphenyl ~440.58 (calculated) Not reported Glycine transport inhibitor; thioether group may enhance blood-brain barrier penetration
N-[1-(Cyanomethylcarbamoyl)cyclohexyl]-4-[1-(2-methoxyethyl)piperidin-4-yl]benzamide () 1-(2-Methoxyethyl) 4-Cyanomethylcarbamoyl cyclohexyl Not reported Not reported Anti-parasitic (falcipain target); complex substituent enhances target specificity
N-(1-(4-Guanidinobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide (17e) () 1-(4-Guanidinobenzyl) 3-Tetrafluoroethoxyphenyl 468.19 25.0% Tested in 3T3-L1 adipocyte differentiation assay; guanidine group may influence cellular uptake
N-({4-(Hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide () 1-(2-Oxo-2-(phenylamino)ethyl) Unsubstituted phenyl ~409.48 (calculated) 55% T-type calcium channel inhibitor; hydroxymethyl enhances polarity

Key Observations:

Substituent Impact on Solubility and Bioavailability :

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to unsubstituted piperidine analogs (e.g., ) . This aligns with trends in drug design, where alkoxy groups reduce hydrophobicity.
  • Thioether () and hydroxymethyl () groups further modulate physicochemical properties, influencing tissue distribution and target engagement.

Enzyme Targeting: The 1-(2-methoxyethyl)piperidine moiety in ’s compound is linked to anti-parasitic activity, implying that the target compound could serve as a scaffold for enzyme inhibitors .

Synthetic Feasibility :

  • Yields for piperidine-benzamide derivatives vary widely (25–76% in –4), often influenced by steric hindrance from substituents. The target compound’s simpler structure may permit higher synthetic efficiency.

Biological Activity

N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine moiety attached to a benzamide structure, enhanced by a methoxyethyl group. This configuration contributes to its solubility and potential biological interactions. The presence of these functional groups may facilitate better receptor binding and enzyme inhibition, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, which may influence various neurological pathways.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer progression and neurodegenerative diseases, enhancing its therapeutic potential against these conditions.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

Activity Target IC50 (µM) Reference
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9
AntiproliferativeOVCAR-3 (Ovarian Cancer)75.3
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate
Binding AffinityHuman Histamine H4 ReceptorWeak

These values indicate the compound's potential effectiveness in inhibiting cancer cell growth and modulating neurotransmitter activity.

Study 1: Anticancer Activity

A study published in 2020 evaluated the anticancer properties of this compound derivatives. The results revealed that modifications to the piperidine structure could significantly enhance antiproliferative activity against various cancer cell lines, suggesting that structural optimization is crucial for developing more potent analogs .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound. It was found that this compound could inhibit specific enzymes linked to neurodegenerative diseases, showcasing its potential as a therapeutic agent in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves coupling 4-aminopiperidine derivatives with benzoyl chloride analogs under basic conditions. For example, piperidin-4-amine is first functionalized with a 2-methoxyethyl group via nucleophilic substitution, followed by benzamide formation using activated benzoyl chlorides in dichloromethane with triethylamine as a base .
  • Characterization : Key intermediates are confirmed via 1^1H/13^13C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching expected m/z) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Techniques :

  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • FT-IR : Confirmation of amide C=O stretching (~1650 cm1^{-1}) and methoxy C-O bonds (~1100 cm1^{-1}) .
  • Melting Point : Consistency with literature values (e.g., 160–165°C) to rule out solvate formation .

Q. What safety protocols are essential for handling this compound in the lab?

  • Precautions :

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (GHS Category 2 skin irritation) .
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the methoxyethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Strategies :

  • Solvent Optimization : Replace dichloromethane with THF to enhance nucleophilicity of the piperidine nitrogen .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate benzoylation, reducing side-product formation .
  • Molar Ratios : Maintain a 1.2:1 excess of benzoyl chloride to amine to ensure complete conversion (monitored via TLC) .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Anti-hepatoma activity (IC50_{50} = 8.42 μM in HepG2 cells) was initially disputed due to variability in cell viability assays. Resolution involved:

  • Assay Standardization : Use of ATP-based luminescence assays to minimize false positives from colorimetric interference .
  • Dose-Response Replication : Testing across 3–5 biological replicates with sorafenib as a positive control .

Q. What experimental designs are recommended for evaluating the pharmacokinetic properties of this compound?

  • In Vitro Models :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2_{1/2}) via LC-MS/MS .
  • Caco-2 Permeability : Assess intestinal absorption potential (Papp_{app} >1 ×106^{-6} cm/s indicates high bioavailability) .
    • In Vivo Correlation : Administer in rodent models (3 mg/kg IV vs. oral) to calculate absolute bioavailability (AUC comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.